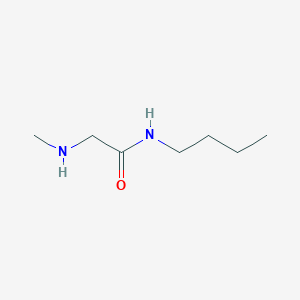![molecular formula C7H6Cl2O2 B054260 Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride CAS No. 115913-31-0](/img/structure/B54260.png)
Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride
Descripción general
Descripción
Bicyclo[111]pentane-1,3-dicarbonyl dichloride is a unique and intriguing compound in the field of organic chemistry It is characterized by its bicyclic structure, which consists of two fused cyclopropane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride typically involves the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing up to 1 kg of the compound within a day . The formed diketone undergoes a haloform reaction in batch to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can then be converted to the desired dichloride derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the photochemical addition and haloform reaction suggests that these methods could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride undergoes various chemical reactions, including substitution and addition reactions. The compound’s unique structure allows it to participate in reactions that form a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. For example, the compound can react with N-hydroxyphthalimide under light-mediated conditions to form valuable organotrifluoroborates .
Major Products
The major products formed from reactions involving this compound include various BCP-containing building blocks such as alcohols, acids, amines, and amino acids . These products are of significant interest in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride involves its ability to undergo various chemical transformations, leading to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed from the compound. For example, bicyclo[1.1.1]pentane derivatives have been shown to interact with enzymes and receptors in biological systems, enhancing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its esters . These compounds share the same bicyclic core structure but differ in their functional groups.
Uniqueness
This compound is unique due to its dichloride functional groups, which provide distinct reactivity compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and materials .
Propiedades
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCYQVOGBMCBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602202 | |
| Record name | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-31-0 | |
| Record name | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115913-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)


![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)



![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)



![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
